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Compound of Interest

Compound Name: 2-oxepin-2(3H)-ylideneacetyl-CoA

Cat. No.: B15597837 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The microbial degradation of aromatic compounds is a cornerstone of environmental

bioremediation and a source of novel biocatalysts for industrial applications. Central to these

metabolic routes are ring-opened intermediates, formed by the enzymatic cleavage of stable

aromatic rings. This guide provides a detailed comparison of 2-oxepin-2(3H)-ylideneacetyl-
CoA, an intermediate in the phenylacetate degradation pathway, with two key intermediates

from the well-characterized catechol cleavage pathways: cis,cis-muconate and 2-

hydroxymuconic semialdehyde.

Overview of Compared Intermediates
This comparison focuses on three key ring-opened intermediates that represent distinct

strategies for aromatic catabolism:

2-Oxepin-2(3H)-ylideneacetyl-CoA: A seven-membered heterocyclic enol ether CoA

thioester formed during the aerobic degradation of phenylacetate. Its formation involves an

unusual epoxidation and isomerization of the aromatic ring prior to hydrolytic cleavage.

cis,cis-Muconate: A linear dicarboxylic acid that is the product of ortho (intradiol) cleavage of

catechol. This pathway is a major route for the degradation of a wide range of aromatic

compounds.
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2-Hydroxymuconic Semialdehyde: An α-keto-aldehyde that results from the meta (extradiol)

cleavage of catechol. This intermediate is a branch point in a pathway that leads to the

formation of pyruvate and acetaldehyde.

Physicochemical Properties of Intermediates
The structural differences between these intermediates are reflected in their physicochemical

properties. A summary of these properties is presented in the table below.

Property
2-Oxepin-2(3H)-
ylideneacetyl-CoA

cis,cis-Muconic
acid

2-Hydroxymuconic
semialdehyde

Molecular Formula C29H42N7O18P3S C6H6O4 C6H6O4

Molecular Weight 901.7 g/mol [1] 142.11 g/mol [2] 142.110 g·mol−1[3]

Structure

Seven-membered

oxepin ring with an

acetyl-CoA side chain

Linear hexadienedioic

acid

Linear unsaturated

aldehyde with a

carboxyl and hydroxyl

group

Key Functional

Groups

Thioester, enol ether,

oxepin

Dicarboxylic acid,

conjugated double

bonds

Aldehyde, carboxyl,

hydroxyl, conjugated

double bonds

Enzymatic Formation and Processing
The enzymatic reactions leading to the formation and subsequent metabolism of these

intermediates are key to understanding their roles in cellular metabolism. The following table

summarizes the key enzymes and their available kinetic parameters. It is important to note that

direct comparative kinetic studies under identical conditions are scarce, and the presented data

is compiled from various sources.
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Characteristic
Phenylacetate
Pathway

Catechol ortho-
Cleavage

Catechol meta-
Cleavage

Ring-Opening

Enzyme

Oxepin-CoA hydrolase

(PaaZ)

Catechol 1,2-

dioxygenase

Catechol 2,3-

dioxygenase

Enzyme Commission

No.
EC 3.7.1.16[4] EC 1.13.11.1 EC 1.13.11.2

Reaction Type Hydrolysis
Dioxygenation

(intradiol cleavage)

Dioxygenation

(extradiol cleavage)

Substrate for Ring-

Opening

2-Oxepin-2(3H)-

ylideneacetyl-CoA
Catechol Catechol

Product of Ring-

Opening

3-oxo-5,6-

dehydrosuberyl-CoA

semialdehyde[4]

cis,cis-Muconate
2-Hydroxymuconic

semialdehyde[3]

Enzyme Kinetic

Parameters

Limited data available

for PaaZ. The

bifunctional nature of

the enzyme

complicates direct

comparison.

Varies with the

specific enzyme and

organism.

Varies with the

specific enzyme and

organism.

Signaling and Metabolic Pathways
The degradation of aromatic compounds is tightly regulated to ensure efficient carbon flow and

to prevent the accumulation of toxic intermediates. The following diagrams illustrate the

metabolic context of each of the three compared ring-opened intermediates.

Phenylacetate Phenylacetyl-CoAPaaK 1,2-Epoxyphenylacetyl-CoAPaaABCDE 2-Oxepin-2(3H)-ylideneacetyl-CoAPaaG 3-Oxo-5,6-dehydrosuberyl-CoA
semialdehyde

PaaZ (hydrolase domain) β-Oxidation

PaaZ (dehydrogenase domain)
& subsequent enzymes TCA Cycle

Click to download full resolution via product page

Phenylacetate Degradation Pathway.
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Aromatic Compounds Catechol cis,cis-MuconateCatechol 1,2-dioxygenase MuconolactoneMuconate cycloisomerase β-Ketoadipate
enol-lactone

Muconolactone isomerase β-Ketoadipyl-CoA

β-Ketoadipate enol-lactone
hydrolase TCA Cycle

β-Ketoadipyl-CoA
thiolase

Click to download full resolution via product page

Catechol ortho-Cleavage Pathway.

Aromatic Compounds Catechol 2-Hydroxymuconic
semialdehyde

Catechol 2,3-dioxygenase 2-Oxopent-4-enoate

2-Hydroxymuconic-semialdehyde
hydrolase 4-Hydroxy-2-oxovalerate

2-Oxopent-4-enoate
hydratase

Pyruvate
4-Hydroxy-2-oxovalerate

aldolase

Acetaldehyde

4-Hydroxy-2-oxovalerate
aldolase

TCA Cycle

Click to download full resolution via product page

Catechol meta-Cleavage Pathway.

Experimental Protocols
Accurate comparison of these intermediates and their metabolic pathways relies on robust

experimental procedures. Below are outlines of key experimental protocols.

Enzyme Assays
1. Oxepin-CoA Hydrolase (PaaZ) Activity Assay:

Principle: The hydrolytic activity of the PaaZ enoyl-CoA hydratase domain can be measured

by coupling the reaction to the dehydrogenase domain or another suitable dehydrogenase.

The formation of NADH or NADPH is monitored spectrophotometrically.

Reaction Mixture:

Phosphate or Tris-HCl buffer (pH 7.5-8.0)

2-Oxepin-2(3H)-ylideneacetyl-CoA (substrate)
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NAD+ or NADP+

Purified PaaZ enzyme or cell-free extract

Procedure: The reaction is initiated by the addition of the substrate, and the increase in

absorbance at 340 nm (for NADH or NADPH) is monitored over time. The rate of reaction is

calculated using the molar extinction coefficient of the cofactor.

2. Catechol 1,2-Dioxygenase Activity Assay:

Principle: The activity is determined by monitoring the formation of cis,cis-muconic acid,

which has a characteristic absorbance maximum at 260 nm.

Reaction Mixture:

Phosphate or Tris-HCl buffer (pH 7.0-8.0)

Catechol (substrate)

Purified enzyme or cell-free extract

Procedure: The reaction is started by adding the enzyme, and the increase in absorbance at

260 nm is recorded. The concentration of cis,cis-muconate is calculated using its molar

extinction coefficient (ε260 = 16,800 M⁻¹ cm⁻¹).

3. Catechol 2,3-Dioxygenase Activity Assay:

Principle: The formation of the yellow product, 2-hydroxymuconic semialdehyde, is monitored

spectrophotometrically at 375 nm.

Reaction Mixture:

Phosphate or Tris-HCl buffer (pH 7.5)

Catechol (substrate)

Purified enzyme or cell-free extract
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Procedure: The reaction is initiated by the addition of the enzyme, and the increase in

absorbance at 375 nm is measured. The concentration of 2-hydroxymuconic semialdehyde

is calculated using its molar extinction coefficient (ε375 = 36,000 M⁻¹ cm⁻¹).

Quantification of Intermediates
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV-Vis or mass

spectrometry (MS) detector is the most common method for the separation and

quantification of these intermediates from complex biological matrices.

Stationary Phase: A C18 reverse-phase column is typically used.

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate

buffer) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

Detection: UV detection at wavelengths specific for each compound (e.g., ~260 nm for

cis,cis-muconate and ~375 nm for 2-hydroxymuconic semialdehyde) or MS for more

sensitive and specific detection.

Concluding Remarks
The comparison of 2-oxepin-2(3H)-ylideneacetyl-CoA with cis,cis-muconate and 2-

hydroxymuconic semialdehyde highlights the diverse enzymatic strategies that have evolved

for the challenging task of aromatic ring cleavage. While the catechol cleavage pathways are

well-established and have been extensively studied, the phenylacetate pathway, with its unique

oxepin intermediate, represents a more recently elucidated and less characterized route.

Stability and Reactivity: The presence of a highly reactive aldehyde group in 2-

hydroxymuconic semialdehyde and the product of oxepin-CoA hydrolysis suggests that

these intermediates may be more prone to non-enzymatic side reactions compared to the

more stable dicarboxylic acid, cis,cis-muconate. The thioester linkage in 2-oxepin-2(3H)-
ylideneacetyl-CoA also makes it an activated molecule, poised for further metabolic

transformation.

Metabolic Efficiency: A direct comparison of the metabolic flux through these pathways is

challenging due to the lack of comprehensive, comparative studies. The efficiency of each
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pathway is likely dependent on the specific organism, the regulatory networks, and the

environmental conditions.

Future Research Directions: Further research is needed to obtain detailed kinetic data for the

enzymes of the phenylacetate pathway to allow for a more direct comparison with the well-

characterized dioxygenases of the catechol pathways. Investigating the relative stability and

potential toxicity of these intermediates under various physiological conditions would also be

of significant interest, particularly for applications in metabolic engineering and drug

development where the accumulation of intermediates can be a critical factor.

This guide provides a foundational comparison of these important ring-opened intermediates.

As research in this field continues to advance, a more detailed and quantitative understanding

of their respective roles and performance in aromatic catabolism will undoubtedly emerge.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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